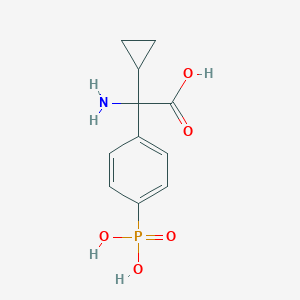

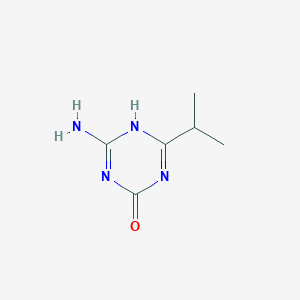

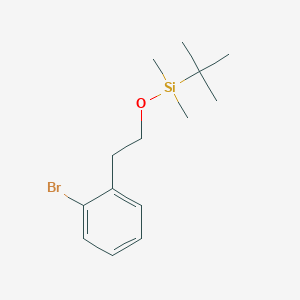

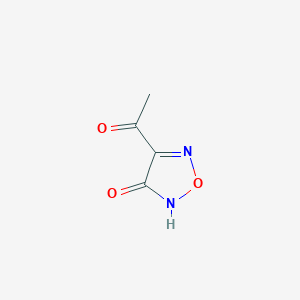

![molecular formula C11H8ClNO4S2 B060830 Ácido 3-amino-4-[(4-clorofenil)sulfonil]tiofeno-2-carboxílico CAS No. 175201-47-5](/img/structure/B60830.png)

Ácido 3-amino-4-[(4-clorofenil)sulfonil]tiofeno-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound typically starts with the Gewald reaction, involving key precursors and conditions that lead to the formation of the thiophene core. Furfuryl cyanoacetamide, for instance, is synthesized by condensing furfuryl amine and ethyl cyanoacetate, further reacting with p-chloro acetophenone, sulfur, and diethyl amine to form the final thiophene compound. This process is essential in forming the backbone of the molecule, leading to various substituted derivatives through further chemical modifications such as Schiff base formation (Arora et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid and its derivatives are characterized using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide detailed information about the functional groups, molecular geometry, and electronic structure, essential for understanding the compound's chemical reactivity and properties. The molecular structure is further analyzed to optimize synthetic routes and predict reaction outcomes (Stephens et al., 1999).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming Schiff bases and other derivatives. It reacts with different substituted aryl aldehydes to produce new Schiff bases, exhibiting different chemical properties and potential applications. These reactions are significant for expanding the chemical versatility and applicability of thiophene derivatives (Bhattacharjee et al., 2011).

Aplicaciones Científicas De Investigación

Propiedades Químicas

Este compuesto tiene un peso molecular de 273.76 . Es un sólido a temperatura ambiente y debe almacenarse a 2-8°C . El compuesto tiene un número CAS de 175201-48-6 .

Información de seguridad

El compuesto ha sido clasificado bajo GHS07 para seguridad, con la palabra de advertencia “Advertencia”. Las frases de peligro asociadas con él son H302, H315, H319 y H335 . Las medidas de precaución incluyen P271, P261 y P280 .

Sinónimos

El compuesto también se conoce con otros nombres como “4-[(4-clorofenil)sulfonil]tiofeno-3-amina” y "4-aminotien-3-il 4-clorofenil sulfona" .

Clase de compuesto orgánico

Este compuesto pertenece a la clase de compuestos orgánicos conocidos como sulfanilidas . Estos son compuestos aromáticos orgánicos que contienen una porción de sulfanilida, con la estructura general RS(=O)(=O)NC1=CC=CC=C1 .

Uso en investigación

El compuesto se ofrece para uso experimental y de investigación . Se utiliza a menudo en la síntesis de diversos compuestos orgánicos

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Thiophene-based analogs, such as “3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in developing advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing more efficient synthesis methods.

Propiedades

IUPAC Name |

3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S2/c12-6-1-3-7(4-2-6)19(16,17)8-5-18-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSBKFCJJWHEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CSC(=C2N)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441219 |

Source

|

| Record name | 3-Amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-47-5 |

Source

|

| Record name | 3-Amino-4-[(4-chlorophenyl)sulfonyl]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.